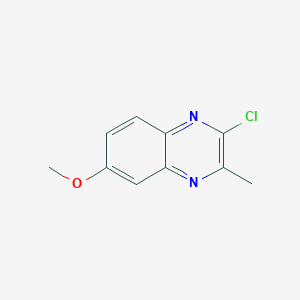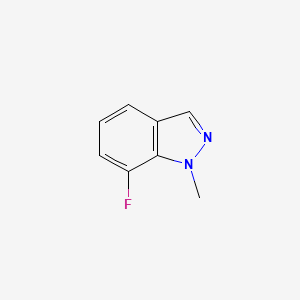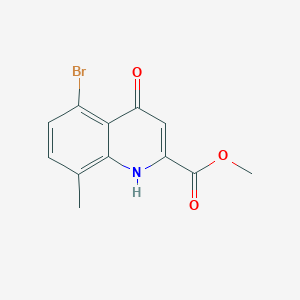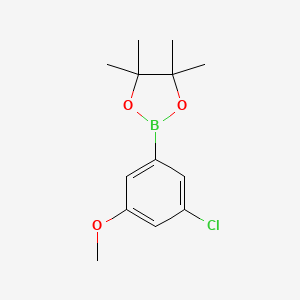
N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシン (5’-O-TBDMS-Bz-dA) は、核酸化学の分野で広く用いられるヌクレオシド誘導体です。 この化合物は、保護効果と修飾効果が知られており、核酸の合成や研究における貴重なツールとなっています .
準備方法
合成経路と反応条件
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシンの合成は、通常、2’-デオキシアデノシンのヒドロキシル基とアミノ基の保護を伴います。 tert-ブチルジメチルシリル (TBDMS) 基は5’-ヒドロキシル基の保護に使用され、ベンゾイル (Bz) 基はN6位のアミノ基の保護に使用されます。 反応条件には、ピリジンなどの塩基の存在下で、tert-ブチルジメチルシリルクロリド (TBDMS-Cl) とベンゾイルクロリド (Bz-Cl) を用いることがよくあります .
工業的製造方法
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動合成装置と高スループット精製技術を使用して、化合物の高純度と高収率を確保することが含まれます .
化学反応の分析
反応の種類
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシンは、以下を含むさまざまな化学反応を起こします。
脱保護反応: 酸性または塩基性条件下でのTBDMS基とBz基の保護基の除去。
置換反応: 2’-デオキシアデノシン部分における求核置換反応。
酸化と還元反応: ヌクレオ塩基または糖部分における修飾.
一般的な試薬と条件
脱保護: TBDMS基の除去にはテトラヒドロフラン (THF) 中のテトラブチルアンモニウムフルオライド (TBAF) を使用。Bz基の除去にはアンモニア水を使用。
置換: 塩基性条件下でさまざまな求核剤を使用。
酸化: 過マンガン酸カリウムまたはその他の酸化剤.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、脱保護反応は遊離のヌクレオシドを生成し、置換反応はヌクレオシドにさまざまな官能基を導入することができます .
科学研究への応用
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシンは、特に以下のような分野で科学研究に広く用いられています。
化学: 修飾核酸の合成のためのビルディングブロックとして。
生物学: 核酸の相互作用と機能の研究において。
医学: 潜在的な治療用途を有するヌクレオシドアナログの開発のための前駆体として。
科学的研究の応用
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleic acids.
Biology: In the study of nucleic acid interactions and functions.
Medicine: As a precursor for the development of nucleoside analogs with potential therapeutic applications.
Industry: In the production of oligonucleotides for research and therapeutic purposes.
作用機序
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシンの作用機序は、合成中の核酸への組み込みを伴います。 保護基 (TBDMSおよびBz) は、ヒドロキシル基とアミノ基における不要な反応を防ぎ、選択的な修飾を可能にします。 組み込まれた後、保護基は除去して目的の核酸産物を得ることができます .
類似化合物の比較
類似化合物
5’-O-ジメトキシトリチル-N6-ベンゾイル-2’-デオキシアデノシン (5’-O-DMTr-Bz-dA): 保護基は似ていますが、5’-位における保護基が異なります。
5’-O-tert-ブチルジメチルシリル-N6-アセチル-2’-デオキシアデノシン (5’-O-TBDMS-Ac-dA): 5’-位における保護基は似ていますが、N6位における保護基が異なります.
独自性
5’-O-tert-ブチルジメチルシリル-N6-ベンゾイル-2’-デオキシアデノシンは、核酸合成中の安定性と選択性を提供する保護基の組み合わせによって、ユニークです。 これは、複雑な核酸構造の合成に特に役立ちます .
類似化合物との比較
Similar Compounds
5’-O-Dimethoxytrityl-N6-benzoyl-2’-deoxyadenosine (5’-O-DMTr-Bz-dA): Similar protective groups but different protecting group at the 5’-position.
5’-O-tert-Butyldimethylsilyl-N6-acetyl-2’-deoxyadenosine (5’-O-TBDMS-Ac-dA): Similar protecting group at the 5’-position but different protecting group at the N6 position.
Uniqueness
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is unique due to its combination of protective groups, which provide stability and selectivity during nucleic acid synthesis. This makes it particularly useful for the synthesis of complex nucleic acid structures .
特性
CAS番号 |
51549-39-4 |
|---|---|
分子式 |
C23H31N5O4Si |
分子量 |
469.6 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 |
InChIキー |
BJZZQJFYKQPUGO-RCCFBDPRSA-N |
SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

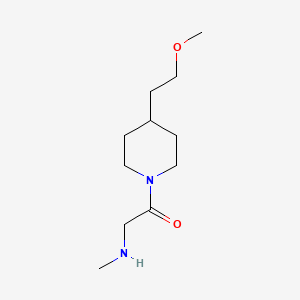
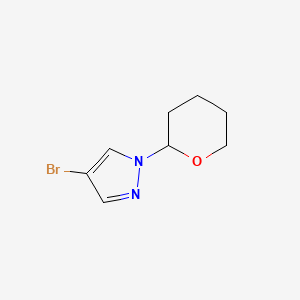
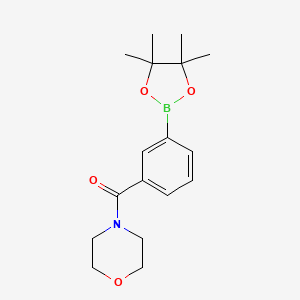
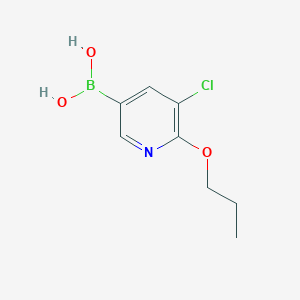

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
